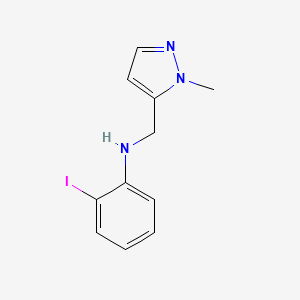
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a bromine atom and a piperazine ring with a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrrole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The cyclopropylmethyl group can be added via alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and neurotransmitter regulation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-1h-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but lacks the cyclopropylmethyl group.
(4-Chloro-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone: Chlorine atom instead of bromine.
(4-Bromo-1h-pyrrol-2-yl)(4-(ethylpiperazin-1-yl)methanone: Ethyl group instead of cyclopropylmethyl.
Uniqueness
The presence of the cyclopropylmethyl group in (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone imparts unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Propiedades
Fórmula molecular |
C13H18BrN3O |
|---|---|
Peso molecular |
312.21 g/mol |
Nombre IUPAC |
(4-bromo-1H-pyrrol-2-yl)-[4-(cyclopropylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H18BrN3O/c14-11-7-12(15-8-11)13(18)17-5-3-16(4-6-17)9-10-1-2-10/h7-8,10,15H,1-6,9H2 |
Clave InChI |
TUBLJZGTEMPNDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCN(CC2)C(=O)C3=CC(=CN3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)



![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
